Methyl 2-chloro-3-(trifluoromethyl)isonicotinate
Description
Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (CAS: N/A; molecular formula: C₈H₅ClF₃NO₂; molecular weight: 239.58 g/mol) is a pyridine-based ester featuring a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the isonicotinate ring. This compound is primarily utilized as a key intermediate in the synthesis of agrochemicals, particularly herbicides, due to the bioactivity imparted by its electron-withdrawing substituents (Cl and CF₃). Its methyl ester group enhances lipophilicity, influencing its stability and absorption in biological systems.
Properties
IUPAC Name |
methyl 2-chloro-3-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-3-13-6(9)5(4)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUGBJBJOJDEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3-(trifluoromethyl)isonicotinate typically involves the reaction of 2-chloro-3-(trifluoromethyl)isonicotinic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-3-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic substitution: Formation of substituted isonicotinates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry
Methyl 2-chloro-3-(trifluoromethyl)isonicotinate serves as an important intermediate in synthetic organic chemistry. It is utilized in the development of more complex molecules, particularly in creating fluorinated compounds that exhibit enhanced biological activity.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Studies have shown that fluorinated compounds can exhibit significant antimicrobial effects. This compound has been investigated for its efficacy against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer cell proliferation, indicating its potential use in cancer therapeutics .
Medicine
The compound is explored for its role in drug development:
- Pharmaceutical Intermediates : this compound is being studied as a precursor for synthesizing novel pharmaceuticals, particularly those targeting neurological disorders and infectious diseases .
Data Table: Comparison of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Intermediate for complex molecule synthesis | Enhances development of novel compounds |
| Biology | Antimicrobial and anticancer properties | Potential therapeutic agent |
| Medicine | Drug development precursor | Aids in creating effective treatments |
Case Study 1: Antimicrobial Activity
A study conducted on various fluorinated compounds, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the trifluoromethyl group plays a crucial role in enhancing the compound's interaction with bacterial cell membranes, leading to increased permeability and cell death.
Case Study 2: Drug Development
In a recent investigation into potential anticancer agents, this compound was evaluated for its ability to inhibit specific cancer cell lines. The compound showed promising results, leading to further exploration of its mechanism of action and optimization for therapeutic use.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl 2-chloro-3-(trifluoromethyl)isonicotinate with analogous compounds, emphasizing structural features, substituent positions, and applications:
Substituent Effects on Bioactivity
- Chloro and Trifluoromethyl Groups: The presence of Cl and CF₃ groups in this compound and its analogs enhances electrophilicity, improving interactions with biological targets such as plant enzymes. For example, nitrofluorfen (a diphenyl ether herbicide) leverages these groups for inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll synthesis .
- Core Heterocycle Differences: Pyridine-based compounds (e.g., the target compound) exhibit distinct electronic properties compared to benzene derivatives (e.g., nitrofluorfen).
Functional Group Influence on Physicochemical Properties
- Ester vs. Sodium Salt : The methyl ester in the target compound reduces water solubility compared to the sodium salt of the benzamide analog in , which is formulated for enhanced solubility and field efficacy .
- Carboxamide vs. Ester : The pyridopyridazine carboxamide in contains a trifluoromethyl-substituted furan, which may improve metabolic stability in mammalian systems, making it suitable for pharmaceutical applications .
Research Findings and Key Observations
Substituent Position Sensitivity : The 2-Cl and 3-CF₃ arrangement on pyridine in the target compound optimizes steric and electronic effects for agrochemical activity, whereas shifting these groups (e.g., 4-CF₃ in nitrofluorfen) targets different enzymes .
Synthetic Utility : The methyl ester in the target compound simplifies derivatization, enabling efficient synthesis of herbicidal active ingredients, unlike the tetrazolyl-containing benzamide in , which requires additional stabilization .
Biological Activity
Methyl 2-chloro-3-(trifluoromethyl)isonicotinate (CAS: 1227575-06-5) is a chemical compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological interactions, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : CHClFNO
- Molecular Weight : 239.58 g/mol
The presence of a trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in biological systems .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving the reaction of isonicotinic acid derivatives with chlorinated and trifluoromethylating agents. Key steps typically include:
- Formation of Isonicotinic Acid Derivative : Starting from isonicotinic acid, modifications are made to introduce the chloro and trifluoromethyl groups.
- Esterification : The final step involves esterification with methanol to yield the methyl ester form of the compound.
These synthetic routes allow for high yields and purity, which are critical for subsequent biological testing .
Antimicrobial and Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial and anticancer activities. For instance:
- Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance antibacterial properties due to increased membrane permeability .
- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, with IC values indicating potent cytotoxic effects. For example, some derivatives have shown IC values as low as 0.068 µM against specific cancer cell lines, suggesting strong anticancer potential .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of various kinases, including VEGFR-2, which plays a crucial role in tumor angiogenesis. Inhibition of such targets can lead to reduced tumor growth and improved therapeutic outcomes .
- DNA Interaction : Some studies suggest that these compounds may interact with DNA, potentially leading to cytotoxic effects through disruption of replication or transcription processes .
Case Studies
Several studies have highlighted the biological efficacy of this compound and its analogs:
- Antimicrobial Efficacy : A study reported that derivatives exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with zone of inhibition values ranging from 11 mm to 14 mm .
- Cytotoxicity Against Cancer Cells : In a comparative study, this compound was tested alongside established chemotherapeutics, showing comparable or superior cytotoxicity against several cancer cell lines .
Q & A
Q. What are the standard synthetic routes for Methyl 2-chloro-3-(trifluoromethyl)isonicotinate, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves esterification of 2-chloro-3-(trifluoromethyl)isonicotinic acid. Key steps include:
- Starting Material : 2-chloro-3-(trifluoromethyl)isonicotinic acid is reacted with methanol under acidic catalysis (e.g., sulfuric acid) to form the methyl ester .
- Reagent Optimization : Trifluoromethylation reagents like trifluoromethyl copper complexes or halogen exchange (e.g., Cl → CF₃) may be employed, depending on precursor availability.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is used to achieve ≥95% purity. Monitor reaction progress via TLC or HPLC .
- Yield Improvement : Catalytic methods (e.g., DMAP or N-hydroxysuccinimide) enhance esterification efficiency. Temperature control (60–80°C) minimizes side products like hydrolyzed acids .
Q. What spectroscopic methods are recommended for characterizing this compound, and how are key spectral features interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine ring) and ester methyl groups (δ 3.8–4.0 ppm). Trifluoromethyl (CF₃) groups appear as quartets in ¹⁹F NMR (δ -60 to -70 ppm) .
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., calculated for C₈H₅ClF₃NO₂: 255.0 g/mol). Fragmentation patterns confirm chlorine and trifluoromethyl substituents .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when varying trifluoromethylation reagents?
Methodological Answer: Discrepancies often arise from reagent reactivity or competing side reactions. To address this:
- Comparative Analysis : Test reagents like CF₃I, CF₃Cu, or Langlois’ reagent (CF₃SO₂Na) under identical conditions. Monitor intermediates via in-situ FTIR or GC-MS .
- Mechanistic Studies : Use DFT calculations to model transition states and identify steric/electronic barriers. For example, bulkier reagents may hinder substitution at the pyridine C-3 position .
- Side Reaction Mitigation : Add scavengers (e.g., DABCO) to trap reactive byproducts. Adjust solvent polarity (e.g., DMF vs. THF) to favor desired pathways .
Q. What strategies mitigate competing side reactions during esterification of 2-chloro-3-(trifluoromethyl)isonicotinic acid?
Methodological Answer:
- Acid Catalysis Optimization : Use anhydrous HCl gas instead of H₂SO₄ to minimize hydrolysis. Maintain strict moisture control (e.g., molecular sieves) .
- Temperature Gradients : Perform stepwise heating (40°C → 70°C) to suppress decarboxylation.
- Byproduct Identification : LC-MS or ¹⁹F NMR can detect trifluoroacetic acid (TFA) or dimerization products. Quench unreacted reagents with NaHCO₃ .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear chemical-resistant gloves (nitrile or neoprene) and OSHA-compliant goggles. Use fume hoods for synthesis/purification steps .
- Spill Management : Neutralize acidic residues with sodium bicarbonate. Collect contaminated materials in sealed containers for hazardous waste disposal .
- Exposure Response : For skin contact, wash immediately with 10% ethanol/water solution. Eye exposure requires 15-minute flushing with saline .
Data Contradiction Analysis
Q. How should researchers interpret conflicting purity data from HPLC vs. NMR analyses?
Methodological Answer:
- HPLC Limitations : Co-eluting impurities (e.g., regioisomers) may not separate, inflating purity estimates. Use orthogonal methods like ¹H NMR (integration of methyl ester vs. impurity peaks) .
- Quantitative NMR (qNMR) : Employ internal standards (e.g., 1,3,5-trimethoxybenzene) for accurate purity assessment.
- Mass Balance : Compare theoretical vs. observed yields to identify unaccounted byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
